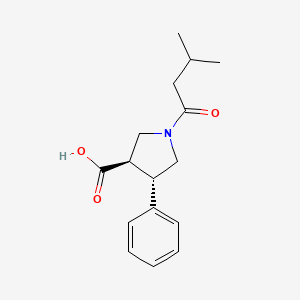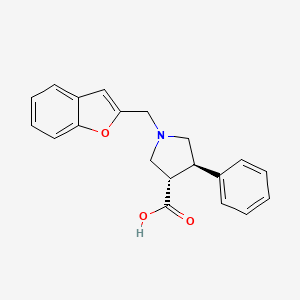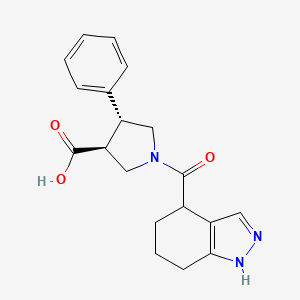
(3R,4S)-1-(3-methylbutanoyl)-4-phenylpyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-1-(3-methylbutanoyl)-4-phenylpyrrolidine-3-carboxylic acid is commonly known as MPAC. It is a chiral pyrrolidine derivative that has been synthesized and studied for its potential applications in the field of medicinal chemistry. MPAC has been found to possess various biochemical and physiological effects, making it an interesting molecule for scientific research.
Wirkmechanismus
The mechanism of action of MPAC is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by MPAC may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
MPAC has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. MPAC has also been found to exhibit anticonvulsant activity in animal models of epilepsy. Additionally, MPAC has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPAC in lab experiments is its chiral nature. This allows for the study of enantioselective reactions and the synthesis of chiral molecules. However, one limitation of using MPAC is its low solubility in water, which may make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of MPAC. One area of research could be the development of more efficient synthesis methods for MPAC and its derivatives. Additionally, further studies could be conducted to elucidate the mechanism of action of MPAC and its potential use in the treatment of various diseases. Finally, the study of MPAC as a chiral building block could lead to the synthesis of new biologically active molecules with potential therapeutic applications.
Conclusion:
In conclusion, (3R,4S)-1-(3-methylbutanoyl)-4-phenylpyrrolidine-3-carboxylic acid, or MPAC, is a chiral pyrrolidine derivative that has been studied for its potential applications in the field of medicinal chemistry. MPAC has been found to possess various biochemical and physiological effects, making it an interesting molecule for scientific research. Further studies could elucidate the mechanism of action of MPAC and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of MPAC involves the reaction of (R)-3-methylbutanoyl chloride with (S)-4-phenylpyrrolidine-3-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final MPAC product.
Wissenschaftliche Forschungsanwendungen
MPAC has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess various biological activities such as anti-inflammatory, analgesic, and anticonvulsant properties. MPAC has also been studied for its potential use as a chiral building block in the synthesis of other biologically active molecules.
Eigenschaften
IUPAC Name |
(3R,4S)-1-(3-methylbutanoyl)-4-phenylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)8-15(18)17-9-13(14(10-17)16(19)20)12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3,(H,19,20)/t13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIMZRUPCPOWPB-KGLIPLIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3S)-N-[(3-methoxy-4-methylphenyl)methyl]-3-phenoxypyrrolidine-1-carboxamide](/img/structure/B7338524.png)
![(3S)-N-cyclopropyl-2-[(1-propan-2-ylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338533.png)
![(3aR,7aS)-5-[(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)methyl]-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine](/img/structure/B7338534.png)
![5-chloro-2-[[(3S)-3-phenoxypyrrolidin-1-yl]methyl]pyridine](/img/structure/B7338535.png)
![4-[[(1R,2R)-2-phenylcyclopropyl]methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7338543.png)
![2-[4-[[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]sulfonyl]phenoxy]acetic acid](/img/structure/B7338551.png)
![(3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-phenoxypyrrolidine-1-carboxamide](/img/structure/B7338554.png)
![3-[[[(1S,2S)-2-phenylcyclopropyl]methylcarbamoylamino]methyl]benzoic acid](/img/structure/B7338562.png)
![2-[[(2S,4S)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoropyrrolidin-2-yl]methylamino]pyridine-3-carboxylic acid](/img/structure/B7338569.png)

![(3R,5S)-3-hydroxy-5-methyl-N-[1-(1-phenylethyl)pyrazol-4-yl]piperidine-1-carboxamide](/img/structure/B7338579.png)
![(2S)-N-[3-(cyclohexanecarbonylamino)-4-fluorophenyl]piperidine-2-carboxamide](/img/structure/B7338595.png)

![4-ethyl-3-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7338610.png)
